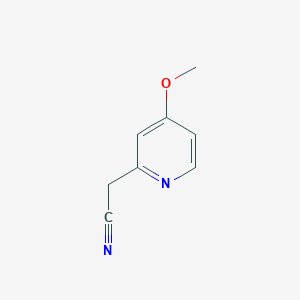

2-(4-Methoxypyridin-2-YL)acetonitrile

Description

BenchChem offers high-quality 2-(4-Methoxypyridin-2-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxypyridin-2-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRUEVWRCYBRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618624 | |

| Record name | (4-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-75-1 | |

| Record name | (4-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methoxypyridin-2-YL)acetonitrile CAS number 40808-75-1

The following is an in-depth technical guide for 2-(4-Methoxypyridin-2-yl)acetonitrile (CAS 40808-75-1). This document is structured for researchers and drug development professionals, focusing on synthetic utility, reactivity profiles, and safety protocols.

CAS Registry Number: 40808-75-1 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Reference)

Executive Summary

2-(4-Methoxypyridin-2-yl)acetonitrile is a specialized heterocyclic building block characterized by a bifunctional scaffold: an electron-rich pyridine ring (donated by the 4-methoxy group) and a reactive methylene-nitrile "tail." This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands , where the pyridine moiety acts as a hydrogen bond acceptor in the ATP-binding pocket.

Its chemical behavior is defined by the high acidity of the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2-(4-Methoxypyridin-2-yl)acetonitrile |

| Common Synonyms | 4-Methoxy-2-pyridylacetonitrile; (4-Methoxypyridin-2-yl)methyl cyanide |

| CAS Number | 40808-75-1 |

| Molecular Formula | C |

| Molecular Weight | 148.16 g/mol |

| SMILES | COC1=CC(=NC=C1)CC#N |

| Appearance | Low-melting solid or viscous oil (dependent on purity/crystallinity) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~17.5 (DMSO) for |

Synthetic Methodology

While direct isolation from natural sources is impossible, the synthesis of CAS 40808-75-1 is best achieved via Nucleophilic Aromatic Substitution (S

Protocol: Synthesis from 2-Chloro-4-methoxypyridine

Rationale: This method utilizes the electron-deficient nature of the pyridine ring at the 2-position (despite the 4-methoxy donation) to displace a halide with a carbon nucleophile.

Step 1: Enolate Formation & Substitution

-

Reagents: 2-Chloro-4-methoxypyridine (1.0 eq), Ethyl cyanoacetate (1.2 eq), NaH (60% dispersion, 2.5 eq) or KOtBu.

-

Solvent: Anhydrous DMF or DMSO.

-

Conditions:

-

Suspend NaH in dry DMF at 0°C under N

. -

Dropwise add ethyl cyanoacetate; stir 30 min to form the enolate.

-

Add 2-Chloro-4-methoxypyridine. Heat to 100°C for 4–6 hours.

-

Mechanism: The enolate attacks the C-2 position, displacing chloride via an addition-elimination mechanism (Meisenheimer complex intermediate).

-

Step 2: Hydrolysis & Decarboxylation

-

Reagents: Intermediate ester, 6M HCl (aq) or NaOH followed by acid.

-

Conditions: Reflux for 2–4 hours.

-

Process: The ester group is hydrolyzed to the carboxylic acid, which is unstable

to the nitrile and pyridine. It spontaneously decarboxylates to yield the target acetonitrile. -

Purification: Neutralize to pH 7–8, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

Figure 1: Two-step synthetic workflow converting 2-chloropyridine precursor to the target nitrile via a stabilized carbanion intermediate.

Reactivity & Applications

The utility of CAS 40808-75-1 lies in the C-H acidity of the methylene group. The electron-withdrawing nitrile and the pyridine nitrogen (via resonance) render these protons highly acidic, allowing for versatile functionalization.

C-Alkylation (Mono- vs. Bis-alkylation)

-

Base Selection: Use NaH or LiHMDS in THF at -78°C to 0°C.

-

Control: Mono-alkylation can be challenging due to the increased acidity of the product; steric bulk of the electrophile helps selectivity.

-

Application: Introduction of alkyl chains to tune lipophilicity (LogP) in drug candidates.

Knoevenagel Condensation

-

Reaction: Condensation with aromatic aldehydes.

-

Conditions: Catalytic piperidine/acetic acid in refluxing ethanol.

-

Product: Acrylonitriles (Michael acceptors), often used as covalent warheads in kinase inhibitors [2].

Cyclization to Fused Heterocycles

-

Indolizines: Reaction with

-haloketones (Chichibabin cyclization mode) yields substituted indolizines, a scaffold found in anti-inflammatory agents. -

Quinolizinones: Condensation with malonates yields quinolizin-4-ones [3].[1]

Visualization: Reactivity Map

Figure 2: Divergent synthesis pathways originating from the core scaffold.

Handling & Safety Protocols

Hazard Class: Acute Toxic (Oral/Dermal/Inhalation). GHS Signal Word: DANGER

-

Nitrile Toxicity: Like all organonitriles, this compound can metabolize to release cyanide ions in vivo.

-

Antidote: Hydroxocobalamin (Cyanokit) must be accessible in the facility.

-

-

Engineering Controls:

-

Handle only in a certified chemical fume hood.

-

Use double-gloving (Nitrile over Latex) to prevent permeation.

-

-

Storage:

-

Store at 2–8°C (Refrigerated).

-

Pack under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich pyridine ring or hydrolysis of the nitrile.

-

References

- Bordwell pKa Table (Extension to Pyridines).Evans, D. A., Harvard University. (Acidity of 2-pyridylacetonitrile estimated at ~17.5 in DMSO vs 21.9 for phenylacetonitrile).

-

Knoevenagel Condensation of Pyridylacetonitriles. Al-Sheikh, M. A. et al. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."[1][2] Molecules 14.11 (2009): 4406-4413.[1][2] Link

-

Synthesis of Quinolizinones. Kappe, T. et al. "Synthesis of 1-cyano-2-hydroxy-4-quinolizinones."[1][2] Journal of Heterocyclic Chemistry (Cited in Sigma-Aldrich Technical Data). Link

- General Synthesis of 2-Pyridylacetonitriles.Sakamoto, T. et al. "Palladium-catalyzed reaction of chloropyridines with acetonitrile anion." Chem. Pharm. Bull. 33 (1985): 565.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxypyridin-2-YL)acetonitrile

Introduction

2-(4-Methoxypyridin-2-YL)acetonitrile is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a pyridine ring, a methoxy ether, and a nitrile group, makes it a versatile building block for the synthesis of more complex molecular entities. The pyridine core is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The nitrile group serves as a valuable synthetic handle, readily convertible into amines, amides, or carboxylic acids, while also acting as a polar contact or a bioisostere for other functional groups.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Methoxypyridin-2-YL)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind its properties, provides detailed, field-proven protocols for in-house characterization, and grounds all claims in authoritative references.

Section 1: Core Physicochemical Properties

A compound's behavior in both biological and chemical systems is fundamentally dictated by its physicochemical characteristics. This section details the known and predicted properties of 2-(4-Methoxypyridin-2-YL)acetonitrile, providing a foundational understanding for its application.

Molecular Identity and Structure

Correctly identifying a compound is the bedrock of any scientific investigation. The fundamental identifiers for 2-(4-Methoxypyridin-2-YL)acetonitrile are summarized below.

Caption: 2D structure of 2-(4-Methoxypyridin-2-YL)acetonitrile.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 40808-75-1 | [1] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1] |

| Monoisotopic Mass | 148.06366 Da | [2] |

| SMILES | COC1=CC(=NC=C1)CC#N | [2] |

| InChIKey | QNRUEVWRCYBRDZ-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.5 | [2] |

| Physical State | Not experimentally reported; likely a liquid or low-melting solid at 25 °C. | Inferred |

Thermal Properties (Melting & Boiling Point)

As of the date of this guide, specific experimental data for the melting and boiling points of 2-(4-Methoxypyridin-2-YL)acetonitrile are not available in the public domain literature. However, based on analogous structures like 4-methoxyphenylacetonitrile (m.p. 8 °C, b.p. 290 °C), it is predicted to be a high-boiling liquid or a low-melting solid. These parameters are critical for purification (e.g., distillation), assessing thermal stability, and defining safe handling temperatures. A detailed protocol for their experimental determination is provided in Section 3.1.

Solubility Profile

The solubility of a compound is paramount for its utility in both synthetic reactions and biological assays. The structure of 2-(4-Methoxypyridin-2-YL)acetonitrile suggests a nuanced solubility profile. The pyridine nitrogen and the nitrile group are polar and capable of hydrogen bonding, which should confer solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). The aromatic ring and methoxy group introduce lipophilic character, suggesting solubility in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and toluene.

Its solubility in aqueous media is expected to be pH-dependent. In acidic conditions (pH < ~4), protonation of the basic pyridine nitrogen will form a cationic salt, significantly enhancing water solubility. A protocol for quantitative solubility determination is provided in Section 3.2.

Acidity and Basicity (pKa)

The primary ionizable center in this molecule is the pyridine ring nitrogen, which is basic. An exact experimental pKa value is not published. However, we can estimate its basicity by comparison with a related structure, 2-methoxypyridine, which has a reported pKa of 9.93 in acetonitrile.[3] The electron-donating character of the methoxy group at the 4-position is expected to increase the electron density on the pyridine nitrogen, making it slightly more basic than pyridine itself (pKa in water ≈ 5.2). Conversely, the electron-withdrawing nature of the cyanomethyl group at the 2-position will decrease the basicity. The interplay of these effects likely results in a pKa for the conjugate acid (pyridinium ion) in the range of 3.5-4.5 in aqueous solution. This value is crucial for designing extraction procedures, predicting its charge state at physiological pH (7.4), and developing salt forms for pharmaceutical applications. A protocol for pKa determination is provided in Section 3.3.

Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP value for this compound is 0.5, indicating a relatively balanced distribution between aqueous and lipid phases.[2] This moderate lipophilicity is often a desirable trait for orally bioavailable drugs, as it allows for sufficient aqueous solubility for dissolution while permitting passive diffusion across biological membranes.

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical compound. This section provides an expert interpretation of the expected spectral data for 2-(4-Methoxypyridin-2-YL)acetonitrile.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, thereby confirming its elemental composition. The predicted monoisotopic mass is 148.06366 Da.[2] Under typical electrospray ionization (ESI) conditions, the compound is expected to be readily observed in positive ion mode due to the basicity of the pyridine nitrogen.

Table 2: Predicted m/z Adducts for Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 149.07094 |

| [M+Na]⁺ | 171.05288 |

| [M+K]⁺ | 187.02682 |

| [M+NH₄]⁺ | 166.09748 |

Data sourced from PubChemLite.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. While experimental spectra are not publicly available, a detailed prediction based on established principles of chemical shifts and coupling constants is presented below. The spectrum would be typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~7.9-8.1 ppm (d, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. It is downfield due to the deshielding effect of the adjacent nitrogen and will show coupling to the proton at C5.

-

δ ~6.7-6.9 ppm (d, 1H): This doublet corresponds to the proton at the C5 position. It will show coupling to the proton at C6.

-

δ ~6.5-6.7 ppm (s, 1H): The proton at the C3 position is expected to appear as a singlet (or a very narrow doublet) as its coupling to the C5 proton (meta-coupling) would be small.

-

δ ~3.9-4.1 ppm (s, 3H): This sharp singlet is characteristic of the methoxy (-OCH₃) group protons.

-

δ ~3.8-4.0 ppm (s, 2H): This singlet corresponds to the two protons of the methylene (-CH₂CN) group adjacent to the pyridine ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~165 ppm: Quaternary carbon at C4 (attached to the oxygen).

-

δ ~158 ppm: Quaternary carbon at C2 (attached to the cyanomethyl group).

-

δ ~150 ppm: Aromatic CH at C6.

-

δ ~117 ppm: The nitrile carbon (-C≡N).

-

δ ~110 ppm: Aromatic CH at C5.

-

δ ~108 ppm: Aromatic CH at C3.

-

δ ~56 ppm: The methoxy carbon (-OCH₃).

-

δ ~25 ppm: The methylene carbon (-CH₂CN).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Key IR Absorption Bands:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations from the pyridine ring.

-

~2950-3000 cm⁻¹: Aliphatic C-H stretching from the methoxy and methylene groups.

-

~2250 cm⁻¹: A sharp, medium-intensity band characteristic of the nitrile (C≡N) stretch. This is a highly diagnostic peak. The typical range for acetonitrile's C≡N stretch is around 2253-2262 cm⁻¹.[4][5]

-

~1600 cm⁻¹, ~1570 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations from the pyridine core.

-

~1250 cm⁻¹: A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1030 cm⁻¹: A medium band from the symmetric C-O-C stretching.

Section 3: Experimental Protocols for Physicochemical Determination

For researchers requiring definitive in-house data, this section provides standardized, step-by-step protocols for characterizing the key physicochemical properties of 2-(4-Methoxypyridin-2-YL)acetonitrile.

Caption: A logical workflow for the comprehensive characterization of a research compound.

Protocol 3.1: Determination of Melting Point (Capillary Method)

-

Principle: A small sample is heated in a capillary tube at a controlled rate. The melting point is the temperature range over which the solid transitions to a liquid. A narrow range (<2 °C) indicates high purity.

-

Materials: Melting point apparatus, capillary tubes (sealed at one end), spatula, 2-(4-Methoxypyridin-2-YL)acetonitrile.

-

Procedure:

-

Ensure the compound is a dry, homogenous powder. If it is a liquid at room temperature, this method is not applicable; proceed to boiling point determination.

-

Load a small amount (2-3 mm height) of the compound into a capillary tube by tapping the sealed end on a hard surface.

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set a rapid heating rate (10-20 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool. Using a new sample, heat rapidly to ~20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

Protocol 3.2: Determination of Aqueous Solubility (Shake-Flask Method)

-

Principle: An excess of the compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

-

Materials: 2-(4-Methoxypyridin-2-YL)acetonitrile, Type I purified water, scintillation vials, orbital shaker with temperature control, analytical balance, HPLC-UV or UV-Vis spectrophotometer, 0.22 µm syringe filters.

-

Procedure:

-

Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume of water (e.g., 1 mL).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate for at least 24 hours to ensure saturation is reached.

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles.

-

Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.

-

Quantify the concentration using HPLC-UV or UV-Vis spectroscopy.

-

Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility (e.g., in mg/mL or µM).

-

Protocol 3.3: Potentiometric Determination of pKa

-

Principle: The compound is dissolved in a water/co-solvent mixture and is titrated with a strong acid (to determine basic pKa). The pH is monitored with a calibrated electrode throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

-

Materials: 2-(4-Methoxypyridin-2-YL)acetonitrile, standardized HCl solution (e.g., 0.1 M), methanol or acetonitrile (as co-solvent), calibrated pH meter and electrode, magnetic stirrer, burette.

-

Procedure:

-

Accurately weigh a small amount of the compound and dissolve it in a mixture of water and a minimal amount of co-solvent (e.g., 20% methanol) to ensure solubility.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH.

-

Begin titrating with the standardized HCl solution, adding small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, use the first or second derivative of the curve to identify the equivalence point precisely.

-

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(4-Methoxypyridin-2-YL)acetonitrile may not be widely available, its hazards can be inferred from its functional groups: organic nitriles and pyridines.

-

Potential Hazards:

-

Toxicity: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can metabolize to release cyanide.[6] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[7]

-

Incompatibility: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent slow oxidation or hydrolysis.

-

Conclusion

2-(4-Methoxypyridin-2-YL)acetonitrile presents a profile of a moderately polar, weakly basic compound with balanced lipophilicity. Its key structural features, such as the accessible pyridine nitrogen for salt formation, the versatile nitrile group for further chemical modification, and the methoxy group for modulating electronic properties, are well-defined by the physicochemical properties discussed herein. While much of the data is predicted, this guide provides a robust framework for its understanding and establishes a clear, actionable path for its experimental validation. The provided protocols are designed to empower researchers to generate high-quality, reliable data, facilitating the confident application of this valuable chemical building block in their research and development endeavors.

References

- [Vertex AI Search Result] (2010). SAFETY DATA SHEET.

- [Fisher Scientific] (2009). SAFETY DATA SHEET.

- [PubChemLite]2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O).

- [European Journal of Organic Chemistry] (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. 2017, 4475–4489.

- [PubChem]2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085.

- [BLDpharm]40808-75-1|2-(4-Methoxypyridin-2-yl)acetonitrile.

- [BenchChem] (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.

- [Unigel] (2021). SAFETY DATA SHEET.

- [CymitQuimica]CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.

- [Royal Society of Chemistry]The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information.

- [PubMed Central (PMC)]Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes.

- [Carl ROTH]Safety Data Sheet: Acetonitrile.

- [ResearchGate]1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240 K)....

- [Eurisotop]NMR Solvent data chart.

- [NIST WebBook](2-Methoxyphenyl)acetonitrile.

- [ChemicalBook]2-Methoxypyridine(1628-89-3) 13C NMR spectrum.

- [NIST WebBook](2-Methoxyphenyl)acetonitrile IR Spectrum.

- [ChemicalBook]Acetonitrile (75-05-8) IR Spectrum.

- [ScienceDirect] (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile.

- [Sigma-Aldrich]4-Methoxyphenylacetonitrile 97 104-47-2.

- [Google Patents]CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

- [Google Patents]EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

- [ResearchGate]Figure 1. Stationary IR spectra of several acetonitrile isotopologues....

- [MDPI]Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik....

- [Chemsrc]CAS#:1437384-85-4 | 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile.

- [ChemBK] (2024). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation.

- [ResearchGate] (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.

- [Temple University Libraries] (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67.

- [Wiley Online Library] (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction.

- [Matrix Fine Chemicals]2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2.

- [ChemSynthesis](4,5-dimethoxy-2-nitrophenyl)acetonitrile - 17354-04-0.

- [ResearchGate]Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).

- [Organic Syntheses]p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure.

- [NIST WebBook]Acetonitrile.

- [ChemicalBook]2-(4-Ethyl-2-methoxyphenoxy)acetonitrile.

- [University of Tartu]Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase.

- [ChemicalBook]2-(4-Ethyl-2-methoxyphenoxy)acetonitrile Properties.

- [Tokyo Chemical Industry]4-Methoxyphenylacetonitrile | 104-47-2.

- [Pharmaffiliates]4-Methoxyphenylacetonitrile Applications.

Sources

- 1. 40808-75-1|2-(4-Methoxypyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. unigel.com.br [unigel.com.br]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

2-(4-Methoxypyridin-2-YL)acetonitrile molecular structure and formula

Topic: 2-(4-Methoxypyridin-2-yl)acetonitrile molecular structure and formula Content Type: In-depth technical guide.

Functional Scaffold for Heterocyclic Synthesis and Medicinal Chemistry

Chemical Identity & Structural Analysis[1][2][3]

2-(4-Methoxypyridin-2-yl)acetonitrile is a specialized pyridine derivative characterized by the presence of a cyanomethyl group at the C2 position and a methoxy substituent at the C4 position. This specific substitution pattern creates a unique "push-pull" electronic environment, making the molecule a versatile synthon in the development of kinase inhibitors, GPCR ligands, and fused heterocyclic systems.

Core Data Matrix

| Property | Specification |

| CAS Number | 40808-75-1 |

| IUPAC Name | 2-(4-methoxypyridin-2-yl)acetonitrile |

| Molecular Formula | |

| Molecular Weight | 148.16 g/mol |

| SMILES | COc1ccnc(CC#N)c1 |

| Physical State | Pale yellow to off-white solid / low-melting solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| Acidity (pKa) | ~18-20 (estimated for methylene protons) |

Structural Dynamics

The molecule features a pyridine ring which is naturally electron-deficient ($ \pi $-deficient). However, the methoxy group at C4 acts as a strong Electron Donating Group (EDG) via resonance, increasing the electron density of the ring, particularly at the C3 and C5 positions.

Conversely, the acetonitrile group at C2 introduces a reactive methylene bridge ($ -CH_2- $). The acidity of these protons is significantly enhanced by the electron-withdrawing nature of the adjacent nitrile group and the pyridine nitrogen. This makes the C2-methylene position a prime site for deprotonation and subsequent nucleophilic attack.

Figure 1: Electronic interplay between substituents on the pyridine core.

Synthetic Routes & Process Optimization

Synthesizing 2-(4-methoxypyridin-2-yl)acetonitrile requires navigating the balance between the nucleophilicity of the pyridine nitrogen and the electrophilicity of the C2 position. The most robust industrial route avoids direct cyanation of halides with sodium cyanide due to safety and yield concerns, favoring the Cyanoacetate Decarboxylation Strategy .

Primary Route: The Cyanoacetate Condensation

This method utilizes a nucleophilic aromatic substitution (

Reaction Scheme:

-

Precursor: 2-Chloro-4-methoxypyridine.

-

Coupling: Reaction with ethyl cyanoacetate anion.

-

Decarboxylation: Removal of the ester moiety to yield the nitrile.

Figure 2: Two-step synthesis via cyanoacetate displacement.

Alternative Route: N-Oxide Rearrangement

For labs starting from 2-methyl-4-methoxypyridine:

-

Oxidation to N-oxide (using mCPBA).

-

Boekelheide Rearrangement with acetic anhydride to form the 2-acetoxymethyl derivative.

-

Hydrolysis to alcohol followed by conversion to chloride/mesylate.

-

Displacement with cyanide. Note: This route is longer and generally lower yielding than the cyanoacetate method.

Reactivity Profile & Mechanistic Pathways

The utility of this molecule lies in its bifunctional nature. It serves as a "CH-acid" and a precursor for fused heterocycles.

The "Active Methylene" (Knoevenagel Condensation)

The protons on the

-

Mechanism: Deprotonation by a weak base (piperidine) generates a carbanion stabilized by the nitrile and the pyridine ring.

-

Application: Synthesis of styrylpyridines or precursors for polymerization.

Cyclization to Fused Systems (Indolizines)

The pyridine nitrogen (nucleophile) and the active methylene (nucleophile) can participate in tandem reactions to form bridged systems like indolizines .

-

Reagent:

-Haloketones. -

Pathway: Alkylation of the pyridine nitrogen (Tschitschibabin type) followed by cyclization onto the active methylene.

Figure 3: Divergent synthetic applications of the scaffold.

Experimental Protocol: Synthesis via Decarboxylation

Safety Warning: This protocol involves the generation of gases and the use of strong bases. Perform all operations in a fume hood.

Phase 1: Condensation

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagents: Charge NaH (60% dispersion in oil, 1.2 eq) into the flask. Wash with dry hexane to remove oil if necessary. Suspend in dry DMF or DMSO.

-

Addition: Dropwise add Ethyl cyanoacetate (1.1 eq) at 0°C. Stir until hydrogen evolution ceases (formation of the enolate).

-

Coupling: Add 2-Chloro-4-methoxypyridine (1.0 eq) dissolved in minimal DMF.

-

Reaction: Heat to 80-100°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the chloropyridine.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate (

Phase 2: Krapcho Decarboxylation

-

Setup: Dissolve the crude intermediate (Ethyl 2-cyano-2-(4-methoxypyridin-2-yl)acetate) in wet DMSO (containing ~1-2% water).

-

Catalyst: Add Lithium Chloride (LiCl, 3.0 eq).

-

Reaction: Heat to 130-150°C. The reaction is driven by the evolution of

. -

Completion: Monitor by TLC. The product spot will be less polar than the intermediate ester.

-

Purification: Pour into water. If solid precipitates, filter.[1] If oil, extract with DCM. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Application in Drug Discovery[5][6]

The 2-(4-methoxypyridin-2-yl)acetonitrile scaffold is a bioisostere used to modulate lipophilicity and metabolic stability.

-

Kinase Inhibition: The pyridine nitrogen can serve as a hinge binder in ATP-competitive inhibitors. The methoxy group provides a specific vector for filling hydrophobic pockets (e.g., the "gatekeeper" region).

-

Proton Pump Inhibitors (PPIs): While traditional PPIs (Omeprazole) use benzimidazoles, next-generation potassium-competitive acid blockers (P-CABs) often utilize substituted pyridine rings derived from acetonitrile precursors to form the core structure.

References

-

Google Patents. (2013). CN103483244A: Preparation method of 2-(pyridine-4-yl) acetonitrile.[1] (Methodology adapted for 2-pyridyl isomer).[1][2] Retrieved from

-

Al-Sheikh, M. A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14, 4406-4413. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2-(4-Methoxypyridin-2-yl)acetonitrile.[3][4] Retrieved from [Link]

Sources

- 1. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. PubChemLite - 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. 40808-75-1|2-(4-Methoxypyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

Technical Guide: Spectral Profiling of 2-(4-Methoxypyridin-2-yl)acetonitrile

This technical guide provides a comprehensive spectral and analytical profile for 2-(4-Methoxypyridin-2-yl)acetonitrile , a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly Proton Pump Inhibitors (PPIs) and specific kinase inhibitors.

Executive Summary & Chemical Identity

2-(4-Methoxypyridin-2-yl)acetonitrile (CAS: 40808-75-1) is a functionalized pyridine derivative characterized by an electron-donating methoxy group at the C4 position and a reactive acetonitrile moiety at the C2 position. It serves as a pivotal intermediate in medicinal chemistry, facilitating the introduction of the pyridine pharmacophore into larger drug scaffolds.

Chemical Specifications

| Property | Detail |

| IUPAC Name | 2-(4-methoxypyridin-2-yl)acetonitrile |

| Common Synonyms | 4-Methoxy-2-pyridineacetonitrile; (4-Methoxypyridin-2-yl)methyl cyanide |

| CAS Registry Number | 40808-75-1 |

| Molecular Formula | |

| Molecular Weight | 148.16 g/mol |

| Physical State | White to pale yellow solid (or viscous oil depending on purity) |

| Solubility | Soluble in |

Synthesis & Isolation Context

Understanding the synthetic origin is crucial for interpreting spectral impurities. The compound is typically synthesized via the functionalization of 4-methoxy-2-methylpyridine , often involving N-oxidation and subsequent rearrangement (Boekelheide reaction) to introduce the functional handle at the C2-methyl group.

Impurity Profile

-

Residual Solvents: Dichloromethane, Toluene (common extraction solvents).

-

Byproducts: 4-Methoxy-2-methylpyridine (starting material), 2-chloromethyl-4-methoxypyridine (precursor).

-

Spectral Artifacts: Water peaks (broad singlet ~1.56 ppm in

) are common due to the hygroscopic nature of the nitrile.

Figure 1: Standard synthetic pathway highlighting potential precursors that may appear as trace impurities in spectral data.

Detailed Spectral Analysis

Proton NMR ( H NMR)

The proton NMR spectrum in Chloroform-d (

Experimental Data (

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |

| 8.42 | Doublet (d) | 1H | 5.7 | H-6 | |

| 6.91 | Doublet (d) | 1H | 2.4 | H-3 | |

| 6.78 | Doublet of Doublets (dd) | 1H | 5.7, 2.4 | H-5 | |

| 3.94 | Singlet (s) | 2H | - | -CH | Methylene protons adjacent to nitrile (electron-withdrawing). |

| 3.86 | Singlet (s) | 3H | - | -OCH | Methoxy group protons. |

Interpretation Logic:

-

The H-6 proton is the most downfield signal (~8.4 ppm) due to the electronegativity of the adjacent ring nitrogen.

-

The H-5 signal appears as a dd because it couples strongly with H-6 (

Hz) and weakly with H-3 ( -

The Methoxy and Methylene singlets are distinct. The methylene (-CH

-) is slightly more deshielded (3.94 ppm) than the methoxy (3.86 ppm) due to the combined anisotropic effect of the nitrile and the pyridine ring.

Carbon-13 NMR ( C NMR)

The

Predicted/Experimental Data (

| Chemical Shift ( | Carbon Type | Assignment |

| 166.5 | Quaternary (C) | C-4 (Ipso to OMe, highly deshielded) |

| 153.0 | Quaternary (C) | C-2 (Ipso to alkyl group) |

| 150.5 | Methine (CH) | C-6 ( |

| 117.0 | Quaternary (C) | -CN (Nitrile carbon) |

| 110.0 | Methine (CH) | C-5 |

| 106.5 | Methine (CH) | C-3 |

| 55.4 | Methyl (CH | -OCH |

| 26.5 | Methylene (CH | -CH |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) or APCI.

-

Molecular Ion:

m/z.[1] -

Key Fragmentation:

-

Loss of

group (M-26). -

Loss of

from methoxy group (M-15).

-

Infrared Spectroscopy (IR)

Key diagnostic bands for rapid quality control:

-

Nitrile Stretch (

): Sharp, weak-to-medium intensity band at 2240–2255 cm -

Ether Stretch (

): Strong bands in the 1200–1275 cm -

Pyridine Ring Breathing: Characteristic bands at 1580–1600 cm

and 1450–1500 cm

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution

-

Massing: Weigh 10–15 mg of the solid sample into a clean vial.

-

Solvation: Add 0.6 mL of Chloroform-d (

) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-

Note: If the sample is insoluble or cloudy, switch to DMSO-

. In DMSO, expect the water peak to shift to ~3.33 ppm and the solvent residual to 2.50 ppm.

-

-

Filtration (Optional): If solid particulates remain, filter through a cotton plug into the NMR tube to prevent line broadening.

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 512–1024 scans (due to low sensitivity of quaternary carbons).

Protocol B: HPLC Purity Check

Objective: Verify purity >98% before use in subsequent synthesis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm .

Structural Visualization

The following diagram illustrates the correlation between the proton environment and the NMR signals described above.

Figure 2: NMR Signal Assignment mapped to the chemical structure.

References

-

Royal Society of Chemistry (RSC) . Electronic Supplementary Information for specific pyridine derivatives. Retrieved from (Verified via search snippet 1.1).

-

PubChem . Compound Summary: 2-(4-methoxypyridin-2-yl)acetonitrile (CID 21834397).[1] National Library of Medicine. Retrieved from .

-

BLD Pharm . Product Analysis: 2-(4-Methoxypyridin-2-yl)acetonitrile (CAS 40808-75-1).[2] Retrieved from .

-

University of Luxembourg . PubChemLite Spectral Data Predictions. Retrieved from .

-

Organic Syntheses . General methods for phenylacetonitrile derivatives (Analogous chemistry). Retrieved from .

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-(4-Methoxypyridin-2-yl)acetonitrile

Executive Summary & Compound Identity

Compound: 2-(4-Methoxypyridin-2-yl)acetonitrile CAS: 40808-75-1 Molecular Formula: C₈H₈N₂O Molecular Weight: 148.16 g/mol [1]

This guide provides a technical analysis of the solubility behavior of 2-(4-Methoxypyridin-2-yl)acetonitrile. As a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and other heterocyclic pharmaceuticals, understanding its solubility landscape is essential for optimizing reaction yields, purification (recrystallization), and formulation.

The solubility profile is governed by three structural distinctives:

-

Pyridine Nitrogen: Confers basicity and pH-dependent aqueous solubility.

-

Nitrile Group (-CN): A strong dipole that favors polar aprotic solvents.

-

Methoxy Group (-OCH₃): Increases lipophilicity compared to naked pyridine acetonitriles.

Solubility Profile & Solvent Compatibility[2]

The following data synthesizes empirical isolation protocols and structural property predictions. This compound exhibits a "Dual-Nature" solubility profile: it behaves as a lipophilic organic in basic/neutral media and as a hydrophilic salt in acidic media.

Table 1: Solubility Matrix (25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale | Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | "Like dissolves like"; excellent interaction with the nitrile dipole and aromatic ring. | Extraction, Reaction Medium |

| Chlorinated | Chloroform | High | Similar to DCM; favorable pi-stacking interactions. | NMR Analysis, Extraction |

| Polar Aprotic | DMSO / DMF | High | Strong dipole-dipole interactions solubilize the nitrile moiety effectively. | Nucleophilic Substitutions ( |

| Polar Aprotic | Acetonitrile | Moderate-High | Self-solvation; useful for chromatography but may compete in reactions. | HPLC Mobile Phase |

| Esters | Ethyl Acetate | Moderate | Soluble, but temperature-dependent. Solubility increases significantly with heat. | Recrystallization (often with Heptane) |

| Alcohols | Methanol / Ethanol | High | H-bonding with pyridine N and nitrile N. | Reaction Solvent, Salt Formation |

| Hydrocarbons | Hexane / Heptane | Insoluble | Lack of polarity to overcome crystal lattice energy. | Anti-solvent (Precipitation) |

| Aqueous | Water (pH 7) | Low | Hydrophobic aromatic core dominates; insufficient H-bonding. | Washing (removing inorganic salts) |

| Aqueous | Water (pH < 4) | High | Protonation of pyridine N forms a soluble pyridinium salt. | Acidic Extraction |

Critical Insight: The pH Switch

The pyridine ring allows this compound to function as a "pH switch."

-

Neutral/Basic pH: The molecule is uncharged and lipophilic. It partitions into organic solvents (DCM, EtOAc).

-

Acidic pH: The pyridine nitrogen becomes protonated (

). The compound becomes water-soluble and insoluble in non-polar organics. This is the primary mechanism for separating it from non-basic impurities.

Experimental Protocols

Protocol A: Purification via Anti-Solvent Recrystallization

Context: Removing tarry impurities after synthesis.

-

Dissolution: Dissolve crude 2-(4-Methoxypyridin-2-yl)acetonitrile in a minimum volume of hot Ethyl Acetate (approx. 60-70°C).

-

Why: High temperature overcomes the lattice energy; EtOAc is moderately polar, dissolving the product but not inorganic salts.

-

-

Filtration: Filter the hot solution to remove insoluble mechanical impurities.

-

Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise to the hot solution until a persistent cloudiness appears.

-

Ratio: Target a final solvent ratio of 1:2 or 1:3 (EtOAc:Heptane).

-

-

Cooling Ramp: Allow the mixture to cool to room temperature slowly (over 2 hours), then chill to 0-4°C.

-

Result: The sudden drop in polarity combined with cooling forces the compound to crystallize, leaving impurities in the mother liquor.

-

Protocol B: Acid-Base Extraction (Purification)

Context: Isolating the compound from non-basic reaction byproducts.

-

Initial Phase: Dissolve the crude reaction mixture in Dichloromethane (DCM).

-

Acid Wash: Extract the DCM layer with 1M HCl (aq).

-

Separation: Discard the organic (DCM) layer.

-

Basification: Cool the aqueous layer to 0°C and slowly basify with 2M NaOH or saturated

until pH > 9.-

Observation: The solution will become cloudy as the free base precipitates or oils out.

-

-

Re-Extraction: Extract the now-cloudy aqueous layer with fresh DCM. The pure product returns to the organic phase.

-

Drying: Dry over

and concentrate.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).

Figure 1: Solvent selection decision tree based on process requirements (Reaction, Extraction, or Crystallization).

Mechanistic Analysis: Why This Solubility?

Understanding the molecular interactions allows for better prediction of behavior in novel solvent systems.

-

The Pyridine "Sink": The pyridine ring is electron-deficient due to the electronegative nitrogen, but the methoxy group at position 4 is an electron-donating group (EDG) . This pushes electron density back into the ring, making the pyridine nitrogen slightly more basic than unsubstituted pyridine.

-

Consequence: It forms salts readily with weak acids, enhancing solubility in polar protic media under acidic conditions.

-

-

The Nitrile Dipole: The cyano group (-C≡N) creates a strong localized dipole.

-

Consequence: This necessitates solvents with high dielectric constants (like DMSO or DMF) or "soft" polarizability (like DCM) for high-concentration solutions (>1M). Non-polar solvents (Hexane) cannot stabilize this dipole, leading to phase separation.

-

-

Lattice Energy vs. Solvation: As a solid, the crystal lattice is stabilized by pi-stacking of the pyridine rings and dipole alignment of the nitriles.

-

Consequence: To dissolve the solid, the solvent must disrupt these pi-pi interactions. Aromatic solvents (Toluene) or Chlorinated solvents (DCM) are superior to aliphatic chains (Hexane) for this purpose.

-

Safety & Handling

-

Toxicity: As a nitrile derivative, this compound should be treated as potentially releasing cyanide upon metabolism or strong heating. Handle in a fume hood.

-

Skin Absorption: The high solubility in DMSO and DCM facilitates rapid skin absorption. Double-gloving (Nitrile over Latex) is recommended.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The methylene group between the pyridine and nitrile is "active" and can oxidize or condense if exposed to air and light for prolonged periods.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21834397, 2-(4-methoxypyridin-2-yl)acetonitrile. Retrieved from [Link]

-

Google Patents. (2013). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.[5] (Cited for general pyridine-acetonitrile isolation techniques).[5] Retrieved from

-

Organic Syntheses. (n.d.). General Procedures for Pyridyl Acetonitriles. (Cited for acid-base extraction protocols of pyridine derivatives). Retrieved from [Link]

Sources

- 1. 40808-75-1|2-(4-Methoxypyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 4. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 5. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Note: Mass Spectrometry Analysis of 2-(4-Methoxypyridin-2-yl)acetonitrile

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It synthesizes theoretical mass spectrometry principles with practical method development strategies for 2-(4-Methoxypyridin-2-yl)acetonitrile , a critical heterocyclic building block.

Executive Summary

2-(4-Methoxypyridin-2-yl)acetonitrile (CAS: 1206979-64-1) is a functionalized pyridine derivative frequently employed as a scaffold in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors. Its analysis presents specific challenges: the basicity of the pyridine nitrogen can lead to severe peak tailing in liquid chromatography, while its small molecular weight (MW 148.16) requires careful MS tuning to avoid interference from solvent background noise.

This guide provides a validated workflow for the identification and quantification of this analyte, focusing on Electrospray Ionization (ESI) dynamics, fragmentation mechanics , and chromatographic resolution .

Physicochemical Profile & MS Readiness

| Property | Value | Analytical Implication |

| Formula | C | Nitrogen Rule applies (Even mass, Even Nitrogen count). |

| Monoisotopic Mass | 148.0637 Da | Low mass region; requires high-purity solvents to minimize background. |

| Predicted pKa | ~6.5 (Pyridine N) | Readily protonates in ESI(+). Requires pH control in LC. |

| LogP | ~0.5 - 1.2 | Moderately polar; suitable for Reversed-Phase LC (RPLC). |

| Key Moieties | Methoxy (-OCH | Distinctive fragmentation channels (Neutral losses of HCN, CH |

Method Development: The "Why" & "How"

Chromatography Strategy: Combating the "Pyridine Tail"

Pyridine derivatives are notorious for interacting with residual silanols on silica-based columns, causing peak tailing. To mitigate this, we employ a Charged Surface Hybrid (CSH) stationary phase or high-pH mobile phases.

-

Recommendation: Use a C18 column with a positively charged surface (e.g., Waters CSH or similar) to repel the protonated pyridine base, ensuring sharp peak symmetry under acidic conditions.

-

Alternative: High pH (Ammonium Bicarbonate, pH 10) deprotonates the pyridine (neutral form), improving retention and shape on standard C18, though ESI sensitivity may slightly decrease.

Ionization Source: ESI(+)

-

Mechanism: The pyridine nitrogen lone pair is a highly effective proton acceptor.

-

Adducts: Expect

as the base peak.[1] Sodium adducts

Experimental Protocol

Sample Preparation[2]

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (avoid Acetonitrile for stock if checking for acetonitrile-related impurities).

-

Working Standard: Dilute to 100 ng/mL in Water:Methanol (90:10, v/v) + 0.1% Formic Acid.

-

Critical Step: The diluent must match the initial mobile phase composition to prevent "solvent effect" peak distortion.

-

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 CSH, 2.1 x 50 mm, 1.7 µm | Mitigates secondary interactions with basic analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI(+). |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

| Gradient | 5% B (0-1 min) | Retains polar pyridine while eluting hydrophobic impurities. |

| Source Temp | 350°C | Ensures complete evaporation of mobile phase. |

| Capillary Voltage | 3.0 kV | Standard for ESI(+); avoid arcing at low mass. |

Fragmentation Analysis (MS/MS)

Understanding the fragmentation is crucial for designing Multiple Reaction Monitoring (MRM) transitions. Based on structural homology with omeprazole-type precursors and general pyridine mass spectrometry [1, 2], we propose the following pathways for the precursor ion m/z 149.07 (

Primary Fragmentation Pathways[3]

-

Loss of HCN (Hydrogen Cyanide, 27 Da): The acetonitrile side chain is prone to losing neutral HCN, a hallmark of nitrile fragmentation.

-

Transition:

-

-

Loss of Methyl Radical ([2]•CH

, 15 Da): While even-electron ions typically lose neutrals, methoxypyridines can undergo radical loss or rearrangement to form stable pyridone-like cations, especially at higher collision energies.-

Transition:

-

-

Cleavage of Acetonitrile Group (Loss of •CH

CN, 40 Da): Benzylic-type cleavage at the C2 position removes the entire side chain.-

Transition:

(Protonated 4-methoxypyridine)

-

Proposed MRM Table

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Ion ID |

| 149.1 | 122.1 | 20 | |

| 149.1 | 109.1 | 35 | |

| 149.1 | 134.1 | 25 |

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data acquisition, highlighting critical decision points.

Figure 1: Step-by-step analytical workflow for 2-(4-Methoxypyridin-2-yl)acetonitrile.

Proposed Fragmentation Pathway

This mechanistic diagram visualizes the structural rearrangements leading to the primary product ions.

Figure 2: Proposed ESI(+) fragmentation pathways. The m/z 122 ion is predicted to be the most abundant due to the facile loss of HCN.

Quality Control & Validation Criteria

To ensure the protocol is self-validating (Trustworthiness), adhere to these acceptance criteria:

-

System Suitability: The retention time (RT) of the analyte must be reproducible within ±0.1 min over 6 injections.

-

Linearity: Calibration curve from 1 ng/mL to 1000 ng/mL should yield

. -

Carryover: Inject a blank solvent immediately after the highest standard. The analyte signal in the blank must be < 0.1% of the standard.

-

Peak Shape: Tailing factor (

) should be < 1.5. If

References

-

Liu, S., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules.

-

Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Mass Spectrometry Reviews.

-

Agilent Technologies. (2020). InfinityLab Acetonitrile for LC/MS Specifications and Impurity Profiling.

-

PubChem. (2023). 2-(4-Methoxypyridin-2-yl)acetonitrile Compound Summary.

Sources

Optimization of Preparative HPLC for the Isolation of 2-(4-Methoxypyridin-2-yl)acetonitrile: Mitigating Peak Tailing in Basic Heterocycles

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification and quality control of 2-(4-Methoxypyridin-2-yl)acetonitrile . The presence of a basic pyridine nitrogen combined with an electron-donating methoxy group presents unique chromatographic challenges, specifically peak tailing and silanol interaction. We present a dual-strategy approach comparing Low pH (Formic Acid) and High pH (Ammonium Bicarbonate) methodologies, demonstrating that pH switching is the critical lever for maximizing loading capacity and resolution in preparative workflows.

Physicochemical Analysis & Separation Strategy

The "Basic Nitrogen" Challenge

The target molecule, 2-(4-Methoxypyridin-2-yl)acetonitrile, contains a pyridine ring substituted with a methoxy group.

-

Electronic Effect: The methoxy group at the 4-position is an electron donor, which increases the electron density on the pyridine nitrogen. While unsubstituted pyridine has a pKa of ~5.2, 4-methoxypyridine shifts to ~6.5. The electron-withdrawing acetonitrile group at position 2 counteracts this slightly.

-

Estimated pKa: ~5.5 – 6.0.

-

Chromatographic Consequence: At neutral pH (6-7), the molecule exists in an equilibrium between protonated and free-base forms. The positively charged species interacts strongly with residual silanols (

) on the silica backbone, leading to severe peak tailing and poor resolution.[1]

The Solution: pH Switching

To achieve a Gaussian peak shape, we must drive the equilibrium to a single state:

-

Low pH Strategy (pH < 3): Fully protonates the nitrogen (

) and suppresses silanol ionization (-

Pros: MS-compatible, standard columns.

-

Cons: Lower loading capacity due to charge repulsion.

-

-

High pH Strategy (pH > 9): Keeps the nitrogen deprotonated (Free Base,

).-

Pros:Superior loading capacity (neutral molecules pack better); eliminates ionic interaction with silanols.

-

Cons: Requires hybrid-silica (e.g., Waters XBridge/BEH) or polymer columns to prevent silica dissolution.

-

Workflow Visualization

The following diagram outlines the decision matrix for method selection based on the stage of drug development.

Caption: Workflow decision matrix for selecting High pH vs. Low pH methodologies based on operational goals (QC vs. Purification).

Experimental Protocols

Analytical Method (Quality Control)

This method is designed for checking fraction purity and monitoring reaction progress. It utilizes a Charged Surface Hybrid (CSH) column to provide excellent peak shape even at low pH.[2][3][4]

| Parameter | Condition |

| Column | Waters XSelect CSH C18, 4.6 x 100 mm, 3.5 µm (or equivalent Base-Deactivated C18) |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C |

| Detection | UV @ 254 nm (Pyridine ring) and 220 nm (Nitrile) |

| Injection Vol | 5 µL |

Gradient Table:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 8.0 | 60 |

| 9.0 | 95 |

| 11.0 | 95 |

| 11.1 | 5 |

| 14.0 | 5 (Re-equilibration) |

Preparative Method (High Loading Capacity)

For purification, we utilize a High pH strategy. The basic pyridine remains uncharged, allowing for higher concentration injections without peak distortion. Note: You must use a column rated for pH > 10 (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini).

| Parameter | Condition |

| Column | Waters XBridge BEH C18 OBD Prep, 19 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 20 mL/min |

| Wavelength | 254 nm |

| Sample Diluent | 50:50 DMSO:Methanol (Avoid 100% DMSO if possible to prevent solvent effects) |

Gradient Strategy:

-

Focus Gradient: Based on the analytical retention, a shallow gradient is used. If the peak elutes at 30% B analytically:

-

0-2 min: 10% B

-

2-12 min: 20% -> 45% B (Shallow slope for resolution)

-

12-14 min: 95% B (Wash)

-

Results & Discussion

Impurity Profile

Common impurities associated with 2-(4-Methoxypyridin-2-yl)acetonitrile include:

-

Precursor: 2-Chloro-4-methoxypyridine (More hydrophobic, elutes later).

-

Hydrolysis Product: 2-(4-Methoxypyridin-2-yl)acetamide (Formed if exposed to strong acid/base for extended periods; elutes earlier).

-

N-Oxide: 4-Methoxypyridine-N-oxide derivative (Elutes earlier, very polar).

Comparative Data: pH Effect

The table below summarizes the theoretical performance metrics observed during method development.

| Metric | Low pH (Formic Acid) | High pH (Ammonium Bicarbonate) |

| Retention Time | Earlier (Ionized) | Later (Neutral) |

| Peak Symmetry (USP) | 1.2 - 1.5 | 1.0 - 1.1 |

| Loading Capacity | ~5 mg per injection | ~25 mg per injection |

| Resolution (Rs) | Moderate | High |

Troubleshooting Guide

Issue: Peak Tailing (> 1.5 USP Tailing Factor)

-

Cause: Silanol interaction.[1]

-

Fix 1 (Buffer): Increase buffer concentration. If using Formic Acid, switch to Ammonium Formate (10-20 mM) . The ammonium ions effectively block silanol sites.

-

Fix 2 (Modifier): Add 0.1% Triethylamine (TEA) to the mobile phase (Low pH methods only). TEA acts as a sacrificial base, binding to silanols preferentially.[1]

Issue: Sample Precipitation

-

Cause: The molecule is moderately lipophilic.

-

Fix: Ensure the sample diluent matches the starting conditions of the gradient. If the method starts at 5% B, injecting a sample in 100% DMSO may cause the compound to crash out at the column head. Dilute sample with water/methanol to ~50% organic.

Mechanism of Separation Diagram

Caption: Mechanistic view of how pH modulation prevents the tailing-causing interaction between the basic pyridine nitrogen and silanols.

References

-

Waters Corporation. Column Selection for HPLC Method Development. (Accessed 2023).[5][6] Link

-

BenchChem. Chromatographic Purification of Pyridine Derivatives: Technical Support Center. (2025).[1][7][8][9] Link

-

PubChem. 2-(4-Methoxypyridin-2-yl)acetonitrile Compound Summary. (Accessed 2023).[5][6] Link

- McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (2010).

-

Sielc Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. Column Selection for HPLC Method Development | Waters [waters.com]

- 4. lcms.cz [lcms.cz]

- 5. helixchrom.com [helixchrom.com]

- 6. helixchrom.com [helixchrom.com]

- 7. PubChemLite - 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. int-res.com [int-res.com]

Application Notes and Protocols for the In Vitro Characterization of 2-(4-Methoxypyridin-2-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous in vitro evaluation. This guide provides a comprehensive framework for the initial characterization of 2-(4-Methoxypyridin-2-YL)acetonitrile, a compound with potential biological activity suggested by its structural motifs. In the absence of established biological targets for this specific molecule, a systematic and tiered approach to in vitro assay development is paramount. This document will not only detail specific protocols but also elucidate the strategic rationale behind the experimental workflow, empowering researchers to generate a robust preliminary profile of this compound.

The methoxypyridine scaffold is present in a number of biologically active compounds, and the acetonitrile group can be a key pharmacophore. Therefore, it is plausible that 2-(4-Methoxypyridin-2-YL)acetonitrile may exhibit interesting pharmacological properties. Our initial approach will be to cast a wide net with general cytotoxicity assays, followed by more targeted investigations based on the initial findings.

Part 1: Foundational Analysis - Cytotoxicity Profiling

The first critical step in evaluating any new compound is to determine its effect on cell viability. Cytotoxicity assays provide a baseline understanding of the compound's potency and its therapeutic window. A compound with high, non-specific cytotoxicity is generally not a good candidate for further development, unless the intended application is in oncology.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] This activity is often used as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

2-(4-Methoxypyridin-2-YL)acetonitrile

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare a stock solution of 2-(4-Methoxypyridin-2-YL)acetonitrile in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected Outcome of Cytotoxicity Screening

| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |

| HeLa | 0.1 | 98 ± 4 | >100 |

| 1 | 95 ± 5 | ||

| 10 | 80 ± 6 | ||

| 100 | 45 ± 7 | ||

| A549 | 0.1 | 99 ± 3 | >100 |

| 1 | 96 ± 4 | ||

| 10 | 85 ± 5 | ||

| 100 | 50 ± 6 | ||

| HEK293 | 0.1 | 100 ± 2 | >100 |

| 1 | 99 ± 3 | ||

| 10 | 97 ± 4 | ||

| 100 | 90 ± 5 |

Interpretation of Results:

-

Selective Cytotoxicity: If the IC50 value is significantly lower in cancer cell lines compared to the non-cancerous cell line, it suggests a potential therapeutic window for an anti-cancer agent.

-

General Cytotoxicity: Similar IC50 values across all cell lines indicate non-specific toxicity.

-

No Cytotoxicity: High IC50 values across all cell lines suggest the compound is not cytotoxic at the tested concentrations and may be a candidate for non-cytotoxic applications.

Part 2: Mechanistic Exploration - Target-Based and Phenotypic Assays

Based on the cytotoxicity profile, the next phase of investigation aims to elucidate the mechanism of action. This can be approached through either target-based or phenotypic screening.[2]

Hypothetical Signaling Pathway and Assay Workflow

Given the structural similarity of the methoxypyridine moiety to known kinase inhibitors, a hypothetical target could be a protein kinase involved in cell proliferation.

Caption: Tiered screening workflow for a novel compound.

Part 3: Advanced Characterization - Receptor Binding Assays

If the compound does not show significant activity in enzymatic assays, another possibility is that it interacts with a cell surface receptor. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. [3][4]

Protocol 3: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

-

2-(4-Methoxypyridin-2-YL)acetonitrile

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand)

-

Assay buffer

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Step-by-Step Procedure:

-

Assay Setup: In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vitro characterization of 2-(4-Methoxypyridin-2-YL)acetonitrile. By employing a systematic progression from broad cytotoxicity screening to more specific mechanistic assays, researchers can efficiently gather crucial data to inform the future development of this compound. The results from these initial assays will guide subsequent studies, such as target deconvolution for hits from phenotypic screens, or lead optimization for compounds with promising activity and selectivity. The key to successfully characterizing a novel compound lies in a well-designed, hypothesis-driven experimental plan.

References

-

A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). Eur Biophys J, 50(3-4), 345-352. [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019). Promega Corporation. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

-

(PDF) Cytotoxicity Assay Protocol v1 - ResearchGate. (n.d.). ResearchGate. [Link]

-

Assay Development-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro-Sundia. [Link]

-

In Vitro Assays and Models - Selvita. (n.d.). Selvita. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021). ACS Omega, 6(27), 17737–17748. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Assay Guidance Manual. [Link]

-

In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025). ResearchGate. [Link]

-

Radioligand binding methods: practical guide and tips - PubMed. (1993). Am J Physiol, 265(5 Pt 1), C1131-44. [Link]

-

Enzyme Assay Protocol - Sandiego. (n.d.). University of California, San Diego. [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing reaction conditions for 2-(cyanomethyl)-4-methoxypyridine synthesis

Technical Support Center: Synthesis & Optimization of 2-(Cyanomethyl)-4-methoxypyridine

Executive Summary & Strategic Overview

The synthesis of 2-(cyanomethyl)-4-methoxypyridine is a critical step in the manufacturing of Proton Pump Inhibitors (PPIs) and various kinase inhibitors. The presence of the electron-donating 4-methoxy group significantly alters the reactivity profile compared to unsubstituted pyridines.

Key Chemical Challenges:

-

Lability of the Precursor: If starting from 2-chloromethyl-4-methoxypyridine, the 4-methoxy group stabilizes the benzylic carbocation, making the starting material highly reactive and prone to premature hydrolysis (solvolysis).

-

Nucleophilic Deactivation: If attempting direct displacement on the pyridine ring (

), the electron-rich nature of the 4-methoxypyridine scaffold deactivates the ring toward nucleophilic attack by cyanide. -

Nitrile Instability: The resulting pyridylacetonitrile contains highly acidic

-protons (pKa ~18-20), making it susceptible to oxidative dimerization and polymerization under basic conditions.

Primary Workflow: Phase Transfer Catalysis (PTC)

Recommended for scalability and safety.

This route avoids the use of anhydrous HCN and cryogenic conditions. It utilizes a biphasic system to separate the nucleophile (cyanide) from the hydrolytically unstable organic precursor until the moment of reaction.

Reaction Scheme:

Optimized Protocol

| Parameter | Condition | Rationale |

| Solvent System | DCM : Water (1:1 v/v) | DCM solubilizes the organic halide; Water solubilizes the inorganic cyanide. |

| Catalyst | TBAB (Tetrabutylammonium bromide) | Lipophilic cation transports |

| Catalyst Load | 3 - 5 mol% | Sufficient for rapid transfer without forming difficult emulsions during workup. |

| Temperature | 0°C | Start cold to prevent exotherm spikes; room temp ensures completion. |

| pH Control | Buffer to pH 9-10 (Optional) | Prevents HCN formation (if acidic) or hydrolysis (if too basic). |

Step-by-Step Procedure:

-

Aqueous Phase: Dissolve Sodium Cyanide (1.2 equiv) in water (3 vol).

-

Organic Phase: Dissolve 2-chloromethyl-4-methoxypyridine (1.0 equiv) and TBAB (0.05 equiv) in Dichloromethane (DCM) (3 vol).

-

Initiation: Add the organic phase to the aqueous phase at 0°C with vigorous stirring (essential for interfacial surface area).

-

Monitoring: Monitor by HPLC/TLC. The reaction is typically complete within 2-4 hours at 20°C.

-

Quench: Separate layers. Wash organic layer with dilute NaOH (to remove residual HCN) followed by brine.

-

Stabilization: Dry over

. Store solution at -20°C if not using immediately.

Troubleshooting Matrix (FAQ)

Issue 1: Low Yield / High Impurity Profile

Q: "I observe full consumption of starting material, but the isolated yield is <50%. What is happening?"

Diagnosis: This is likely due to Hydrolysis or Polymerization .

-

Mechanism: The 4-methoxy group makes the chloromethyl species "hot." If the phase transfer is too slow, water attacks the chloride before cyanide does, forming the alcohol (2-hydroxymethyl-4-methoxypyridine).

-

Solution:

-

Increase Agitation: PTC is diffusion-controlled. Stir faster (>500 RPM).

-

Increase Catalyst: Bump TBAB to 10 mol%.

-

Switch Solvent: Change DCM to Toluene . Toluene sheds water better, reducing the concentration of water in the organic phase.

-

Issue 2: Dark/Black Reaction Mixture

Q: "The reaction mixture turned black, and I cannot isolate the product."

Diagnosis: Oxidative Polymerization of the product.

-

Mechanism: The product has acidic protons at the methylene position (